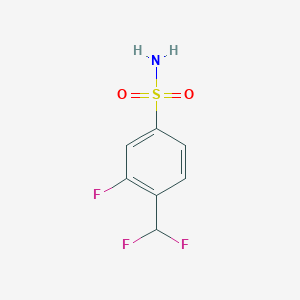
2-(4-Aminochroman-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminochroman-4-yl)acetic acid is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often found in various natural products. This particular compound features a chroman ring system with an amino group at the 4-position and an acetic acid moiety attached to the chroman ring. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminochroman-4-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the chroman ring. Subsequent nitration, reduction, and hydrolysis steps yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Aminochroman-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chroman ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the chroman ring.
Reduction: Dihydrochroman derivatives.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Aminochroman-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminochroman-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chroman ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-(4-Hydroxychroman-4-yl)acetic acid: Similar structure but with a hydroxy group instead of an amino group.
2-(4-Methoxychroman-4-yl)acetic acid: Contains a methoxy group at the 4-position.
2-(4-Nitrochroman-4-yl)acetic acid: Features a nitro group at the 4-position.
Uniqueness: 2-(4-Aminochroman-4-yl)acetic acid is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(4-amino-2,3-dihydrochromen-4-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(7-10(13)14)5-6-15-9-4-2-1-3-8(9)11/h1-4H,5-7,12H2,(H,13,14) |
Clave InChI |
HEZVVHNSKWFBAD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC=C2C1(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)





![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)







